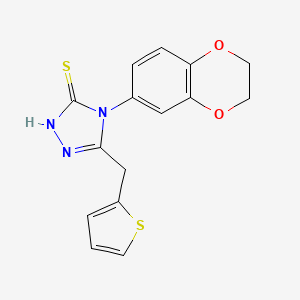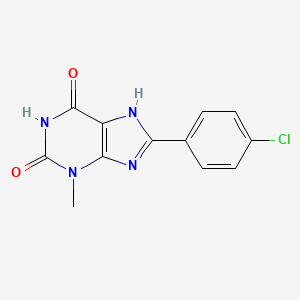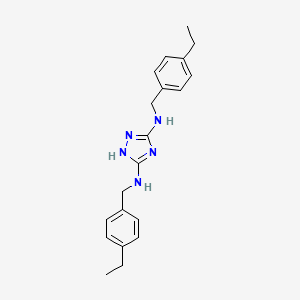![molecular formula C16H16Cl2N2O3 B3499733 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3499733.png)
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one
説明
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one, also known as Dicumarol, is a synthetic compound that belongs to the class of coumarin derivatives. It was first synthesized in 1940 and has been extensively studied for its biochemical and physiological effects. This compound has been used as a research tool to study the coagulation cascade and as an anticoagulant for the treatment of thromboembolic disorders.
作用機序
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one acts as an inhibitor of vitamin K epoxide reductase, which is required for the activation of vitamin K-dependent clotting factors. This inhibition leads to the depletion of active clotting factors and results in an anticoagulant effect. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one also inhibits the activity of NAD(P)H:quinone oxidoreductase, which is involved in the detoxification of quinones and other electrophilic compounds.
Biochemical and Physiological Effects:
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has anticoagulant, antithrombotic, and anti-inflammatory properties. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has several advantages as a research tool. It is a potent inhibitor of vitamin K epoxide reductase and has a well-established mechanism of action. It is also relatively easy to synthesize and has been used extensively in research studies. However, dicumarol has several limitations. It has a narrow therapeutic window and can cause bleeding if the dose is not carefully controlled. It also has a short half-life and requires frequent dosing.
将来の方向性
There are several future directions for research on dicumarol. One area of interest is the development of novel anticoagulants that target vitamin K epoxide reductase. Another area of interest is the use of dicumarol as a therapy for cancer and other diseases. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has also been proposed as a potential therapy for neurodegenerative disorders such as Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of dicumarol and to explore its potential therapeutic applications.
科学的研究の応用
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been widely used as a research tool to study the coagulation cascade. It acts as an inhibitor of vitamin K epoxide reductase, which is required for the activation of vitamin K-dependent clotting factors. This inhibition leads to the depletion of active clotting factors and results in an anticoagulant effect. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has also been used to study the role of vitamin K in bone metabolism and as a potential therapy for osteoporosis.
特性
IUPAC Name |
6,8-dichloro-3-(4-ethylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-2-19-3-5-20(6-4-19)15(21)12-8-10-7-11(17)9-13(18)14(10)23-16(12)22/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOBNUQOUGZYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3499659.png)

![N-(4-{[(5-isopropyl-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3499690.png)

![2,3-dichloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3499705.png)
![N-[3-(isobutyrylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3499711.png)
![8,8-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3499716.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3499718.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3499724.png)


![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3499750.png)
![1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3499753.png)